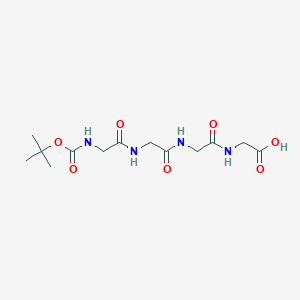

Boc-Gly-Gly-Gly-Gly-OH

Description

Boc-Gly-Gly-Gly-Gly-OH is a tetraglycine peptide derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N-terminus. This compound is structurally characterized by four consecutive glycine residues, the simplest amino acid, linked via peptide bonds. The Boc group enhances solubility in organic solvents and stabilizes the peptide during solid-phase or solution-phase synthesis.

Key properties of glycine oligopeptides include:

- High conformational flexibility: Due to glycine’s lack of a side chain.

- Hydrophilicity: Governed by the peptide backbone and terminal groups.

- Stability: Boc protection reduces premature degradation in acidic conditions.

Properties

Molecular Formula |

C13H22N4O7 |

|---|---|

Molecular Weight |

346.34 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C13H22N4O7/c1-13(2,3)24-12(23)17-6-10(20)15-4-8(18)14-5-9(19)16-7-11(21)22/h4-7H2,1-3H3,(H,14,18)(H,15,20)(H,16,19)(H,17,23)(H,21,22) |

InChI Key |

BWUKZCIJVKIEFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Overview of Boc-Gly-Gly-Gly-Gly-OH Synthesis

Boc-Gly-Gly-Gly-Gly-OH consists of four glycine residues linked sequentially, with the N-terminal amino group protected by the Boc group. The Boc group is acid-labile and is commonly used in peptide synthesis to prevent unwanted side reactions during chain elongation.

Two main synthetic strategies are employed for such peptides:

- Solid-phase peptide synthesis (SPPS) : Stepwise addition of Boc-protected amino acids to a resin-bound peptide chain.

- Solution-phase synthesis : Fragment condensation or stepwise coupling of protected amino acids or dipeptides in solution.

The choice of method depends on scale, purity requirements, and cost considerations.

Preparation of Boc-Glycine as a Building Block

Before assembling Boc-Gly-Gly-Gly-Gly-OH, the protected amino acid Boc-Glycine must be prepared efficiently.

Method from Chinese Patent CN104276964A :

- L-glycine is dissolved in water and mixed with a sodium hydrogen carbonate solution to create an alkaline environment (pH ≥ 10).

- Di-tert-butyl dicarbonate ((Boc)2O) is added in batches to the reaction mixture.

- The reaction proceeds under controlled conditions to yield Boc-glycine with over 90% yield and purity exceeding 99%.

- Impurities are removed by repeated extraction with normal hexane and acidification followed by re-extraction with dioxane.

- The organic layer is washed to neutrality, dried (10–14 hours), and crystallized using normal hexane to obtain pure Boc-glycine.

- Low cost and simple operation.

- Environmentally friendly with low pollution.

- High yield and purity suitable for industrial production.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve L-glycine in sodium hydrogen carbonate solution | pH ≥ 10 |

| 2 | Add (Boc)2O in batches | Controlled addition and reaction |

| 3 | Extract impurities with normal hexane | Repeat extraction |

| 4 | Acidify to pH 1–3 and extract with dioxane | Two acid extractions |

| 5 | Wash organic layer to neutrality, dry | 10–14 hours drying |

| 6 | Crystallize and filter | Use normal hexane |

This method provides a robust foundation for preparing Boc-Glycine for further peptide elongation.

Synthesis of Boc-Gly-Gly-OH and Extension to Boc-Gly-Gly-Gly-Gly-OH

The synthesis of Boc-Gly-Gly-OH, a dipeptide intermediate, is a critical step towards assembling longer glycine chains.

From Chinese Patent CN101654473A :

- Glycine dipeptide is dissolved in 10% sodium carbonate or potassium carbonate solution.

- Boc anhydride dissolved in methanol or tetrahydrofuran is added dropwise at 20 °C.

- After reaction completion, the mixture is extracted with methyl tertiary butyl ether.

- The aqueous layer is acidified to pH 2–3 with hydrochloric acid and extracted with ethyl acetate.

- The organic phase is washed, concentrated, and the product is isolated as a white solid.

- Yields range from 80% to 85%, with product purity above 99%.

This method is scalable and environmentally friendly, producing Boc-Gly-Gly-OH suitable for further peptide elongation steps.

| Parameter | Embodiment 3 (Methanol) | Embodiment 4 (THF) |

|---|---|---|

| Glycine dipeptide | 6.1 g (0.05 mol) | 6.1 g (0.05 mol) |

| Solvent for Boc2O | Methanol (60 mL) | THF (60 mL) |

| Boc2O amount | 10.9 g (0.05 mol) | 11.5 g (0.0525 mol) |

| Reaction temperature | 20 °C | 20 °C |

| Reaction time | 2 hours | 2 hours |

| Yield | 80% | 85% |

| Purity | >99% | >99% |

This dipeptide synthesis method can be extended by sequential coupling or fragment condensation to prepare Boc-Gly-Gly-Gly-Gly-OH.

Assembly of Boc-Gly-Gly-Gly-Gly-OH via Solid-Phase Peptide Synthesis

- The tetrapeptide Boc-Gly-Gly-Gly-Gly-OH can be synthesized by sequential addition of Boc-protected glycine residues on a solid support resin.

- The Boc protecting group is removed by trifluoroacetic acid treatment after each coupling step.

- Coupling reagents or pre-activated amino acid derivatives are used to attach each Boc-Gly residue.

- The process is repeated until the tetrapeptide is assembled.

- Final cleavage and deprotection yield the protected peptide acid.

- This method allows precise control of sequence and purity, suitable for complex peptide synthesis.

- Solid-phase synthesis is preferred for high purity and automation.

- Boc chemistry requires strong acid for deprotection (e.g., trifluoroacetic acid).

- The tetrapeptide may also be assembled by coupling dipeptide fragments (e.g., Boc-Gly-Gly-OH units) to improve efficiency.

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Attach first Boc-Gly to resin | Resin-bound, coupling reagent |

| 2 | Remove Boc protecting group | Trifluoroacetic acid (TFA) treatment |

| 3 | Couple next Boc-Gly residue | Coupling reagent or pre-activated derivative |

| 4 | Repeat steps 2 and 3 until tetrapeptide formed | Sequential cycles |

| 5 | Final cleavage and deprotection | Strong acid (HF or TFMSA for Boc) |

This method is widely used in peptide synthesis laboratories for preparing Boc-Gly-Gly-Gly-Gly-OH with high reproducibility and purity.

Analytical and Purity Considerations

- Purity of Boc-Gly-Gly-Gly-Gly-OH is critical for downstream applications.

- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard analytical techniques to confirm purity and molecular weight.

- The described methods achieve purities greater than 99%, minimizing impurities such as glycine anhydrides and inorganic salts.

- Crystallization and careful extraction steps are vital to remove organic and inorganic impurities.

Summary Table of Preparation Methods

| Method | Key Features | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Boc-Glycine preparation (aqueous) | Batch addition of (Boc)2O, alkaline pH, extraction | >90 | >99 | Industrial | Low cost, environmentally friendly |

| Boc-Gly-Gly-OH synthesis (solution) | Dropwise Boc2O addition in methanol/THF, acid extraction | 80–85 | >99 | Large-scale industrial | Simple, high purity |

| Solid-phase synthesis (SPPS) | Sequential Boc-Gly addition on resin, TFA deprotection | Variable | >99 | Laboratory and industrial | Precise control, automation possible |

| Fragment condensation | Coupling dipeptide fragments | Variable | >99 | Industrial | Efficient for longer peptides |

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-Gly-Gly-Gly-OH primarily undergoes reactions typical of peptides and amino acids. These include:

Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or WSCD.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

Coupling: Dicyclohexylcarbodiimide, water-soluble carbodiimide, and bases like sodium hydroxide.

Major Products

The major products of these reactions are extended peptide chains or deprotected amino acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Boc-Gly-Gly-Gly-Gly-OH, also known as Boc-(Gly)₄-OH or N-tert-Butyloxycarbonyl-glycine-glycine-glycine-glycine-OH, is a tetrapeptide comprised of four glycine units. It is utilized in scientific research and pharmaceutical development because of its consistent and stable properties . The molecule's straightforward design, without bulky side chains, makes it a "clean" model for studying peptide backbone interactions and exploring the fundamental properties of peptides .

Data Table

Case Studies

Mechanism of Action

The primary function of Boc-Gly-Gly-Gly-Gly-OH is to act as a protecting group for amino acids during peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The deprotection step involves the cleavage of the Boc group, typically using strong acids, to yield the free amine . This process ensures the sequential addition of amino acids to form the desired peptide chain .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Key Findings :

- Electrochemical Behavior : Ferrocene-modified peptides (e.g., Boc-HN-Fca-Gly-Gly-Tyr-Arg-OMe) show reversible redox peaks (Eₚₐ = 0.385 V, Eₚc = 0.346 V), enabling biosensor applications .

- Protein Binding : H-Gly-Gly-Gly-OH interacts with bovine serum albumin (BSA) via static quenching (binding constant = 1.75 × 10³ L·mol⁻¹) .

- Safety: Boc-protected compounds (e.g., Boc-L-NptGly-OH) are generally non-hazardous, while unprotected peptides may require handling precautions .

Biological Activity

Boc-Gly-Gly-Gly-Gly-OH, also known as tert-Butoxycarbonyl-glycylglycylglycine, is a tetrapeptide derivative widely used in peptide synthesis and biological research. Its unique structure and properties make it an important compound in various fields, including drug development and biochemical studies. This article explores the biological activity of Boc-Gly-Gly-Gly-Gly-OH, highlighting its applications, mechanisms of action, and relevant research findings.

Boc-Gly-Gly-Gly-Gly-OH has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃O₆ |

| Molecular Weight | 289.285 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 641.8 ± 50.0 °C |

| Flash Point | 341.9 ± 30.1 °C |

| LogP | -0.26 |

| PSA | 133.83 |

These properties indicate that Boc-Gly-Gly-Gly-Gly-OH is a stable compound suitable for various laboratory applications.

Biological Activities

Boc-Gly-Gly-Gly-Gly-OH exhibits several biological activities, primarily related to its role in peptide synthesis and as a building block for more complex structures. Its applications include:

- Peptide Synthesis : It serves as a key intermediate in the synthesis of various peptides, including those used in therapeutic applications.

- Drug Development : The compound is utilized in the development of peptide-based drugs, particularly those targeting specific biological pathways.

- Biological Research : It is employed in studies related to protease activity, cellular signaling pathways, and as a linker in antibody-drug conjugates (ADCs) .

The biological activity of Boc-Gly-Gly-Gly-Gly-OH can be attributed to its structural properties that influence protein interactions and enzymatic processes:

- Protease Cleavage : The tetrapeptide structure allows for specific cleavage by proteases, making it useful in designing cleavable linkers for ADCs .

- Cell Signaling Modulation : By participating in peptide synthesis, it can influence various signaling pathways such as PI3K/Akt/mTOR and JAK/STAT signaling .

- Neuroprotective Effects : Some derivatives of Boc-Gly-Gly-Gly-OH have shown potential neuroprotective effects, suggesting its application in neurodegenerative disease research .

Case Studies

Several studies have investigated the efficacy and applications of Boc-Gly-Gly-Gly-Gly-OH:

- Peptide Therapeutics Development : Research has demonstrated the successful incorporation of Boc-Gly-Gly-Gly-Gly-OH into peptide sequences that target cancer cells, enhancing the specificity and efficacy of treatments .

- Antibody-Drug Conjugates : A study highlighted the use of Boc-Gly-Gly-Gly-OH as a linker in ADCs, showing improved delivery and release profiles in targeted cancer therapies .

- Neuroprotective Applications : Investigations into modified versions of this compound have revealed potential benefits in protecting neuronal cells from apoptosis under stress conditions .

Q & A

Q. What established synthesis methods are available for Boc-Gly-Gly-Gly-Gly-OH, and how do they differ in purity and yield?

Boc-Gly-Gly-Gly-Gly-OH is synthesized via three primary methods:

- Solid-Phase Peptide Synthesis (SPPS) : Achieves high purity (>95%) through iterative coupling/deprotection cycles using resins like Wang or Rink amide. Final cleavage with TFA yields the product .

- Liquid-Phase Peptide Synthesis (LPPS) : Suitable for small-scale, low-cost production but requires extensive purification (e.g., recrystallization or HPLC) due to side reactions .

- Enzymatic Synthesis : Utilizes proteases for eco-friendly coupling but faces challenges in sequence specificity and scalability .

Methodological Tip: Optimize SPPS by adjusting coupling agents (e.g., HBTU vs. HATU) and deprotection times to minimize racemization.

Q. Which analytical techniques are critical for characterizing Boc-Gly-Gly-Gly-Gly-OH?

- Purity Assessment : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) .

- Structural Confirmation : H/C NMR (DMSO-d6 or CDCl3) to verify backbone amide protons and Boc-group integrity; ESI-MS for molecular weight validation .

- Purity Quantification : Amino acid analysis (AAA) after acid hydrolysis to confirm stoichiometry .

Q. How can researchers ensure reproducibility in synthesizing Boc-Gly-Gly-Gly-Gly-OH?

- Documentation : Follow IUPAC guidelines for reporting reaction conditions (solvent, temperature, coupling agents) and purification steps .

- Batch Consistency : Use controlled lyophilization protocols to avoid hygroscopicity-induced variability .

- Validation : Cross-validate synthesis outcomes with independent techniques (e.g., HPLC and AAA) .

Advanced Research Questions

Q. How can contradictory bioactivity data for Boc-Gly-Gly-Gly-Gly-OH be resolved?

Contradictions often arise from:

- Solvent Effects : DMSO vs. aqueous buffers may alter peptide conformation and receptor binding .

- Assay Variability : Use standardized positive/negative controls (e.g., known enzyme inhibitors) and statistical validation (e.g., ANOVA with p < 0.05) .

- Batch-Specific Impurities : Quantify byproducts (e.g., deletion sequences) via MALDI-TOF and correlate with activity trends .

Q. What computational models are suitable for studying Boc-Gly-Gly-Gly-Gly-OH’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Apply the Berendsen thermostat algorithm to simulate peptide behavior in physiological conditions (e.g., 310 K, 1 atm) and analyze hydrogen-bonding networks .

- Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes like cyclooxygenase-2, focusing on glycine-rich motif interactions .

Methodological Tip: Validate simulations with experimental SPR (Surface Plasmon Resonance) data on binding kinetics .

Q. What strategies optimize Boc-Gly-Gly-Gly-Gly-OH’s stability in biological assays?

- pH Optimization : Maintain pH 7.4 (PBS buffer) to prevent Boc-group hydrolysis .

- Protease Resistance : Introduce D-amino acids or PEGylation at termini while monitoring activity retention .

- Lyophilization Additives : Use trehalose or mannitol to enhance shelf-life without altering tertiary structure .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.